5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,3’-O-Dibenzoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C23H21N3O6 and a molecular weight of 435.43 g/mol . This compound is primarily used in research settings and is known for its high purity, typically ≥98% . It is a derivative of 2’-deoxycytidine, where the N4 and 3’-hydroxyl groups are protected with benzoyl groups.
Preparation Methods
The synthesis of N4,3’-O-Dibenzoyl-2’-deoxycytidine involves the protection of the N4 and 3’-hydroxyl groups of 2’-deoxycytidine with benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity of the product. Industrial production methods would likely involve similar steps but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
N4,3’-O-Dibenzoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions to yield 2’-deoxycytidine.
Oxidation and Reduction: While the compound itself is relatively stable, the deprotected form (2’-deoxycytidine) can undergo oxidation and reduction reactions.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, methanol). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N4,3’-O-Dibenzoyl-2’-deoxycytidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected nucleoside, it is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: It serves as a precursor in the study of DNA synthesis and repair mechanisms.
Medicine: Research involving this compound contributes to the development of antiviral and anticancer therapies.
Mechanism of Action
The mechanism of action of N4,3’-O-Dibenzoyl-2’-deoxycytidine involves its incorporation into nucleic acids during DNA synthesis. The benzoyl protecting groups prevent unwanted side reactions during synthesis, ensuring the integrity of the nucleic acid chain. Once incorporated, the protecting groups can be removed to yield the active nucleoside, which can then participate in various biochemical processes .
Comparison with Similar Compounds
N4,3’-O-Dibenzoyl-2’-deoxycytidine is unique due to its dual benzoyl protection, which provides stability and specificity in synthetic applications. Similar compounds include:
N4-Benzoyl-2’-deoxycytidine: This compound has a single benzoyl group at the N4 position, offering less protection compared to N4,3’-O-Dibenzoyl-2’-deoxycytidine.
N4-Benzoyl-2’,3’-dideoxycytidine: This compound lacks hydroxyl groups at both the 2’ and 3’ positions, making it more resistant to enzymatic degradation.
These similar compounds highlight the importance of specific protecting groups in nucleoside chemistry, with N4,3’-O-Dibenzoyl-2’-deoxycytidine offering a balance of stability and reactivity for various research applications.
Properties
IUPAC Name |
[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCSORXRCWKCJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.